5-Chloro-2-methoxy-4-tosylthiazole
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Overview
Description
5-Chloro-2-methoxy-4-tosylthiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a tosyl group at the 4-position of the thiazole ring. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-4-tosylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-Chloro-2-methoxy-4-tosylthiazole can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert the tosyl group to a thiol group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Chloro-2-methoxy-4-tosylthiazole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in medicinal chemistry and materials science.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and as a probe in biochemical studies.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-tosylthiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The tosyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins. The methoxy and chlorine groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its antimicrobial properties and used as a preservative.
2-Methoxy-4-tosylthiazole: Lacks the chlorine atom but shares similar chemical reactivity.
5-Chloro-2-methoxy-4-methylthiazole: Similar structure but with a methyl group instead of a tosyl group.
Uniqueness: 5-Chloro-2-methoxy-4-tosylthiazole is unique due to the presence of the tosyl group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of the methoxy, chlorine, and tosyl groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S2/c1-7-3-5-8(6-4-7)18(14,15)10-9(12)17-11(13-10)16-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUFTSRSNLUXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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